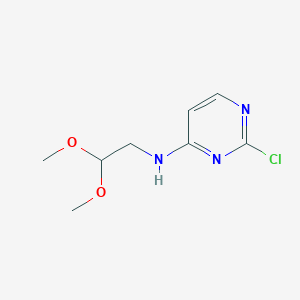

2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-13-7(14-2)5-11-6-3-4-10-8(9)12-6/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBAKOWMUIGZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC(=NC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at the 4-position of the pyrimidine ring is replaced by the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: N-oxides of the original compound.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Research

Lead Compound for Drug Development

This compound serves as a lead in the development of new pharmaceuticals, particularly due to its biological properties that may influence enzyme activity and cellular signaling pathways. Research indicates that it may have antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating infections or diseases influenced by microbial activity.

Cancer Treatment Potential

Studies have shown that derivatives of pyrimidine compounds, including 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, exhibit significant anticancer activity against various cancer cell lines. Its structural similarities to other pyrimidine compounds suggest it could inhibit specific kinases involved in tumor growth and progression . This compound's potential interactions with enzymes and receptors are crucial for understanding its pharmacodynamics and therapeutic applications in oncology .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes including condensation reactions and the use of specific solvents and catalysts to optimize yield and purity. Various methodologies have been documented, showcasing the versatility of this compound in synthetic organic chemistry .

Analog Development

The compound is also utilized to create analogs with modified structures that may enhance biological activity or alter pharmacokinetic properties. For instance, structural modifications can lead to variations that might improve solubility or reduce toxicity profiles compared to existing drugs targeting similar pathways .

Biological Studies

Biological Activity Investigations

Research has focused on the biological activities of this compound, revealing potential effects on various biological pathways. Studies indicate that this compound may influence the activity of certain enzymes or cellular signaling mechanisms, which could be beneficial in therapeutic contexts.

Interaction Studies

Interaction studies involving this compound have demonstrated its binding affinity to different biological targets. Such investigations are essential for elucidating the mechanism of action and potential side effects associated with its use as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloropyrimidin-4-amine | Contains a chlorine atom on the pyrimidine ring | Simpler structure without dimethoxyethyl group |

| 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | Similar substitution pattern but different chlorine position | Altered biological activity due to position |

| N-(2,2-Dimethoxyethyl)-pyrimidin-4-amine | Lacks chlorine substitution | May exhibit different solubility properties |

The presence of the dimethoxyethyl group significantly influences the solubility and reactivity of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine core modifications (e.g., pyrido or pyrrolo rings) alter electronic properties and binding interactions, as seen in BPN-15477 .

Key Observations :

- PROTAC derivatives (e.g., CPR3/4) leverage the 2-chloropyrimidine core to recruit E3 ligases for targeted protein degradation .

- The dimethoxyethyl group in the target compound may influence pharmacokinetics (e.g., solubility, bioavailability) but requires empirical validation.

Physicochemical Properties

Physicochemical properties such as logP, molecular weight, and hydrogen-bonding capacity are critical for drug-likeness:

Table 3: Physicochemical Comparisons

Key Observations :

- Thieno-pyrimidine derivatives (e.g., ) exhibit altered aromaticity and metabolic stability.

Biological Activity

2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a synthetic compound with a pyrimidine ring that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a chlorine atom on the pyrimidine ring and a dimethoxyethyl substituent, which may influence its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes in microbial metabolism.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it affects several cancer cell lines, including HCT116 and A549. These studies suggest that the compound may inhibit cellular proliferation through mechanisms involving kinase inhibition or apoptosis induction .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Apoptosis induction |

| A549 | 20 | Kinase inhibition |

| K562 | 25 | Cell cycle arrest |

Enzyme Inhibition

Another area of research involves the compound's ability to inhibit specific enzymes. For instance, studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression. This inhibition could lead to reduced tumor growth and increased sensitivity to other therapeutic agents .

Case Studies

-

Study on Anticancer Properties :

A study conducted by Luo et al. (2014) evaluated the effects of various pyrimidine derivatives, including this compound, on human tumor cell lines. The results indicated significant cytotoxicity against several tested lines, with a focus on mechanisms related to apoptosis and cell cycle disruption . -

Antimicrobial Evaluation :

Research by Nawaz et al. (2020) assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2,4-dichloropyrimidine and 2,2-dimethoxyethylamine under inert conditions (e.g., argon). Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to amine) and using polar aprotic solvents like 1,4-dioxane with a base (e.g., DIPEA) to enhance yield . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. LC-MS or NMR (¹H/¹³C) should confirm structural integrity .

Q. How should researchers characterize the compound’s stability under varying environmental conditions?

- Methodology : Conduct stability studies by exposing the compound to stressors:

- Temperature : Store at 4°C (short-term) vs. -20°C (long-term) and monitor degradation via HPLC .

- pH : Dissolve in buffers (pH 3–9) and assess hydrolysis over 24–72 hours using UV-Vis spectroscopy (λ = 260–280 nm for pyrimidine absorption) .

- Light : Compare degradation rates under dark vs. UV/visible light exposure .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Use bacterial growth inhibition assays (e.g., E. coli MIC determination) and mammalian cell viability tests (MTT assay on HeLa or HEK293 cells). For enzyme targeting, employ acetyl-CoA carboxylase inhibition assays (IC₅₀ determination via spectrophotometric NADPH consumption monitoring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical pathways affected by this compound?

- Methodology : Discrepancies in pathway modulation (e.g., fatty acid synthesis vs. apoptosis) may arise from cell-type specificity. Use transcriptomics (RNA-seq) and metabolomics (GC-MS) to compare effects across models (e.g., bacterial vs. mammalian cells). Validate findings with siRNA knockdown of suspected targets (e.g., ACC1) .

Q. What strategies optimize the compound’s selectivity for dual-target degradation (e.g., PROTAC applications)?

- Methodology : Design PROTACs by conjugating the compound to E3 ligase ligands (e.g., thalidomide derivatives) via PEG linkers. Test degradation efficiency of targets (e.g., Src/IGF-1R) in cancer cell lines (MCF7, A549) via Western blot. Compare with negative controls lacking the ligase-binding moiety .

Q. How can computational modeling predict interactions with non-canonical targets?

- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from crystallography ) against protein databases (PDB). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Methodology : Scale-up issues include byproduct formation (e.g., di-substituted pyrimidines). Mitigate via:

- Process Optimization : Use flow chemistry for controlled reaction times.

- Purification : Switch to preparative HPLC for large batches.

- Analytical Validation : Ensure batch consistency with qNMR .

Data Contradiction and Validation

Q. How should conflicting data on cellular cytotoxicity be interpreted?

- Methodology : Discrepancies may stem from assay conditions (e.g., serum concentration in cell culture). Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Structural and Functional Comparisons

Q. How does structural modification (e.g., dimethoxyethyl vs. pyridinylmethyl substituents) alter bioactivity?

- Methodology : Synthesize analogs (e.g., replacing dimethoxyethyl with pyridinylmethyl ) and compare via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.